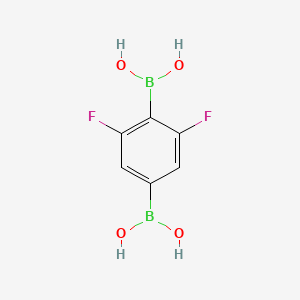
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzyloxy and fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 2-fluorophenol with benzyl bromide in the presence of a base to form 5-(benzyloxy)-2-fluorophenol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The fluorophenyl group can be reduced to form a phenyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea in polar solvents
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives
Applications De Recherche Scientifique
2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties could be due to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)-1,3-dioxolane: Similar structure but with a hydroxyl group instead of fluorine.
2-(5-(Benzyloxy)-2-hydroxyphenyl)-1,3-dioxolane: Contains a hydroxy group instead of fluorine.
2-(5-(Benzyloxy)-2-chlorophenyl)-1,3-dioxolane: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(5-(Benzyloxy)-2-fluorophenyl)-1,3-dioxolane imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This fluorine substitution can also influence the compound’s biological activity, potentially enhancing its efficacy in therapeutic applications .
Propriétés
Formule moléculaire |
C16H15FO3 |
|---|---|
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
2-(2-fluoro-5-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H15FO3/c17-15-7-6-13(10-14(15)16-18-8-9-19-16)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |
Clé InChI |
WHVQTEAMHNHCAH-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=C(C=CC(=C2)OCC3=CC=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Benzenediamine, 4-fluoro-6-methoxy-N1-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-](/img/structure/B14772939.png)


![(3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione](/img/structure/B14772969.png)




![2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14773002.png)
![1-[3-(Benzenesulfonamido)-1,4-dioxo-2-naphthyl]pyridin-1-ium-3-carboxamide](/img/structure/B14773003.png)

![(1S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14773019.png)
